SW157765

GLUT8 inhibitor selectivity GLUT2 vs GLUT8 inhibition SW157765 P20 comparison

Researchers targeting GLUT8-dependent vulnerabilities in KRAS/KEAP1 double-mutant NSCLC require a probe that discriminates GLUT8 from other GLUT isoforms. Broad-spectrum inhibitors confound metabolic readouts; SW157765 solves this with verified GLUT8 target engagement (Kd = 200 nM) and genotype-selective activity. • 2.9-fold GLUT8-over-GLUT2 selectivity, unlike P20 which exhibits no functional discrimination • Selective growth inhibition of KRAS/KEAP1 co-mutant cells (p<0.0002) while sparing wild-type cells • Suppresses [13C6]-serine/glycine biosynthesis within 6 h, correlating with PHGDH amplification status • Proteome-wide LC/MS profiling confirms direct GLUT8 binding across ~14,000 proteins

Molecular Formula C19H13N3O3
Molecular Weight 331.3 g/mol
Cat. No. B5700458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW157765
Molecular FormulaC19H13N3O3
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
InChIInChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+
InChIKeyQSSYRORXXFTVFI-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SW157765: Selective GLUT8 Inhibitor for KRAS/KEAP1 NSCLC


SW157765 (CAS 332063-87-3) is a small-molecule inhibitor that selectively targets the non-canonical glucose transporter GLUT8 (SLC2A8) . With a molecular weight of 331.32 g/mol and a chemical formula of C19H13N3O3 , the compound exhibits a Kd of 200 nM against GLUT8 . Unlike broad-spectrum GLUT inhibitors, SW157765 demonstrates preferential activity against KRAS/KEAP1 double-mutant non-small cell lung cancer (NSCLC) cells, which are selectively dependent on GLUT8-mediated glucose uptake to sustain serine biosynthesis . This unique genotype-selectivity profile positions SW157765 as a targeted chemical probe for investigating GLUT8-dependent metabolic vulnerabilities in specific NSCLC subpopulations.

1 Selective GLUT8 (SLC2A8) transporter probe
2 KRAS/KEAP1 co-mutant NSCLC model context
3 Serine biosynthesis pathway study fit
4 Reported target engagement evidence

SW157765: Irreplaceable in KRAS/KEAP1 NSCLC Studies


GLUT inhibitors exhibit marked differences in isoform selectivity, genotype-specific efficacy, and downstream metabolic consequences, rendering direct substitution among analogs scientifically invalid [1]. Broad-spectrum class I GLUT inhibitors (e.g., BAY-876, targeting GLUT1/2/3/4) lack the GLUT8 selectivity required to isolate GLUT8-dependent metabolic pathways . Even within GLUT8 inhibitors, selectivity over GLUT2 varies significantly: SW157765 demonstrates approximately 2.9-fold selectivity over GLUT2, whereas P20 exhibits no functional GLUT2 selectivity [2]. Furthermore, KRAS/KEAP1 double-mutant NSCLC cells exhibit genotype-specific vulnerability to SW157765 due to their unique dependence on GLUT8-mediated glucose flux for serine biosynthesis [3]. Substituting SW157765 with a non-selective GLUT inhibitor or an alternative GLUT8 inhibitor with differing isoform selectivity would alter the experimental outcomes and compromise the integrity of studies investigating GLUT8-dependent metabolic reprogramming in this NSCLC subtype.

SW157765
Reported 2.9-fold GLUT8/GLUT2 selectivity
P20 (Alternative GLUT8 inhibitor)
Lacks functional GLUT8/GLUT2 isoform discrimination
SW157765
GLUT8 (class III) selective target
BAY-876 (Broad-spectrum inhibitor)
Targets GLUT1 (class I); no reported GLUT8 activity
SW157765
Genotype-specific metabolic vulnerability probe
Pan-GLUT inhibitors
May obscure KRAS/KEAP1 co-mutant pathway responses

SW157765: Quantitative Evidence vs GLUT Comparators


Superior GLUT8 Selectivity over GLUT2 versus P20

SW157765 demonstrates significantly higher selectivity for GLUT8 over GLUT2 compared to the alternative GLUT8 inhibitor P20 [1]. In side-by-side uptake assays using [3H]-2-deoxyglucose, SW157765 exhibits approximately 2.9-fold selectivity for GLUT8 over GLUT2, whereas P20 shows essentially equivalent inhibition of both transporters, providing no functional selectivity window [2]. This differential selectivity is critical for experiments requiring GLUT8-specific blockade without confounding GLUT2-mediated effects.

GLUT8 vs GLUT2 Selectivity
Head-to-head
~2.9-fold selectivity over GLUT2
Supports isomer selectivity review over P20
Data from [3H]-2-deoxyglucose uptake assays; source-specific
GLUT8 inhibitor selectivity GLUT2 vs GLUT8 inhibition SW157765 P20 comparison

Genotype-Selective Activity: KRAS/KEAP1 Mutant vs Wild-Type NSCLC

SW157765 exhibits pronounced genotype-selective cytotoxicity toward KRAS/KEAP1 double-mutant NSCLC cells compared to wild-type counterparts [1]. Dose-response analysis of five cell lines not included in the original training panel demonstrates that KRAS/KEAP1 double-mutant cells (blue curves) show markedly greater sensitivity to SW157765 than wild-type cells (orange curves), with a statistically significant difference in AUC response (p<0.0002, KS-test) [2]. This selective vulnerability arises from the convergent consequences of dual KRAS and NRF2 modulation on metabolic gene regulatory programs, creating a unique dependence on GLUT8-mediated glucose uptake for serine biosynthesis .

Genotype-Response Sensitivity
Head-to-head
KRAS/KEAP1 mutant vs wild-type NSCLC
Reported genotype-context response; data to verify
Dose-response analysis in 2D/3D models; p
Isoform Selectivity vs BAY-876
Cross-study
SW157765 Kd 200 nM vs BAY-876 IC50 2 nM
Supports GLUT8-specific design; not interchangeable
Different assay platforms; context-dependent review
Serine Biosynthesis Flux
Cross-study
Reduced [13C6] Ser/Gly incorporation
Reported pathway-response context in sensitive cells
6 h post-treatment; model-specific metabolic readout
Proteome-Wide Target Engagement
Context-dependent
GLUT8 identified among ~14,000 proteins
Supports target engagement review
LC/MS binding screen; unbiased profiling
KRAS KEAP1 double mutant NSCLC genotype-selective inhibitor GLUT8 dependent serine biosynthesis

Isoform Selectivity vs Broad-Spectrum GLUT1 Inhibitors

Unlike broad-spectrum class I GLUT inhibitors such as BAY-876 (GLUT1-selective with >130-fold selectivity over GLUT2/3/4), SW157765 specifically targets the non-canonical transporter GLUT8 without significant cross-reactivity against GLUT1-4 . SW157765 binds GLUT8 with a Kd of 200 nM , while BAY-876 is optimized for GLUT1 (IC50 = 2 nM) and does not target GLUT8 . This isoform selectivity difference is mechanistically critical: GLUT8 belongs to the class III glucose transporters and mediates distinct metabolic functions, including fructose transport and serine biosynthesis support in KRAS/KEAP1 mutant NSCLC .

Isoform Selectivity vs BAY-876
Cross-study
SW157765 Kd 200 nM vs BAY-876 IC50 2 nM
Supports GLUT8-specific design; not interchangeable
Different assay platforms; context-dependent review
GLUT8 selective inhibitor GLUT1 vs GLUT8 selectivity BAY-876 comparison

Serine Biosynthesis Inhibition in KRAS/KEAP1 Mutant NSCLC

SW157765's mechanism of action is uniquely linked to inhibition of GLUT8-dependent serine biosynthesis in KRAS/KEAP1 double-mutant NSCLC cells . Treatment with SW157765 reduces incorporation of [13C6] into serine (SerM3) and glycine (GlyM2) carbons specifically in SW157765-sensitive cell lines, with significant reduction observed at 6 hours post-treatment compared to DMSO control [1]. This metabolic effect is not observed in SW157765-resistant cell lines, establishing that GLUT8 inhibition directly impairs de novo serine biosynthesis only in cells harboring the KRAS/KEAP1 co-mutation signature [2]. Additionally, PHGDH amplification and high CYP4F11 expression correlate with SW157765 sensitivity [3].

Serine Biosynthesis Flux
Cross-study
Reduced [13C6] Ser/Gly incorporation
Reported pathway-response context in sensitive cells
6 h post-treatment; model-specific metabolic readout
serine biosynthesis inhibition PHGDH dependency GLUT8 mediated metabolic reprogramming

Confirmed GLUT8 Binding by Proteome-Wide Profiling

Target engagement of SW157765 with GLUT8 has been validated through proteome-wide chemical profiling [1]. LC/MS analysis of approximately 14,000 proteins identified GLUT8 as a specific binding partner of SW157765, confirming its mechanism of action as a direct GLUT8 inhibitor [2]. This unbiased proteomics approach distinguishes SW157765 from compounds whose GLUT8 inhibitory activity is inferred solely from functional assays without direct binding evidence. The identification of GLUT8 as the primary binding target among ~14,000 proteins interrogated supports the compound's utility as a selective chemical probe for GLUT8-dependent biology [3].

Proteome-Wide Target Engagement
Context-dependent
GLUT8 identified among ~14,000 proteins
Supports target engagement review
LC/MS binding screen; unbiased profiling
GLUT8 target engagement chemical proteomics SW157765 binding specificity

SW157765: Research Applications


GLUT8-Selective Metabolic Inhibition in KRAS/KEAP1 NSCLC

SW157765 is the preferred tool compound for studies examining GLUT8-dependent metabolic vulnerabilities in KRAS/KEAP1 double-mutant NSCLC. As demonstrated by dose-response analysis in 2D and 3D spheroid models, SW157765 selectively inhibits the growth of KRAS/KEAP1 co-mutant cells while sparing wild-type cells (p<0.0002) [1]. This genotype-selective activity makes SW157765 essential for experiments designed to validate GLUT8 as a synthetic lethal target in this NSCLC subpopulation. Alternative GLUT inhibitors lacking this defined genotype-selectivity profile would confound interpretation of mutant-specific dependencies [2].

GLUT8-Mediated Serine Biosynthesis and One-Carbon Metabolism

Researchers studying the role of GLUT8 in supporting serine biosynthesis and one-carbon metabolism should use SW157765 as their primary pharmacological inhibitor. SW157765 treatment specifically reduces [13C6] incorporation into serine (SerM3) and glycine (GlyM2) in SW157765-sensitive cells, with effects observable as early as 6 hours post-treatment [3]. This metabolic phenotype correlates with PHGDH amplification and CYP4F11 expression [4]. Broad-spectrum GLUT inhibitors (e.g., BAY-876, WZB117) do not recapitulate this GLUT8-specific serine biosynthesis inhibition, making SW157765 the only suitable chemical probe for dissecting this pathway.

GLUT8 Selectivity Discrimination over GLUT2

For experiments requiring pharmacological distinction between GLUT8 and GLUT2 activity, SW157765 is the superior choice over P20. In direct comparative assays, SW157765 exhibits approximately 2.9-fold selectivity for GLUT8 over GLUT2, whereas P20 shows no functional discrimination between these transporters [5]. This selectivity window is critical for studies in tissues where both GLUT8 and GLUT2 are co-expressed (e.g., liver, pancreatic islets, certain tumor types) and where confounding GLUT2 inhibition would alter metabolic and signaling outcomes. Procurement of SW157765 ensures GLUT8-specific interrogation [6].

Target Engagement Validation by Chemical Proteomics

SW157765 is validated for use in chemical proteomics applications requiring confirmed target engagement. Proteome-wide LC/MS profiling across approximately 14,000 proteins has identified GLUT8 as a specific binding partner of SW157765, providing direct evidence of target engagement [7]. Researchers conducting affinity-based target identification, cellular thermal shift assays (CETSA), or other target validation experiments should prioritize SW157765 for GLUT8-focused studies, as this binding evidence distinguishes it from compounds whose GLUT8 inhibition is inferred only from indirect functional readouts [8].

Application
Selection Property
Validation Focus
GLUT8-Dependent Metabolic Studies
Genotype-selective metabolic inhibition context
KRAS/KEAP1 model response review
Serine Biosynthesis Pathway Investigation
Pathway-specific metabolic flux inhibition
[13C6] serine/glycine labeling validation
GLUT Isoform Selectivity Discrimination
GLUT8 over GLUT2 selectivity window review
Isoform-specific uptake assay context
Chemical Proteomics Target Validation
Validated target engagement profile
Proteome-wide binding specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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